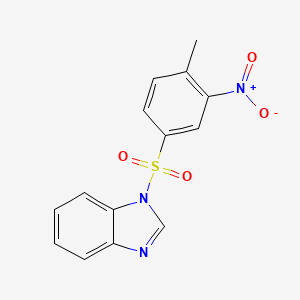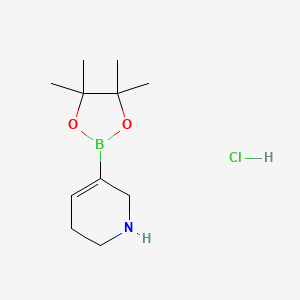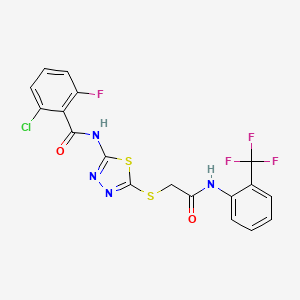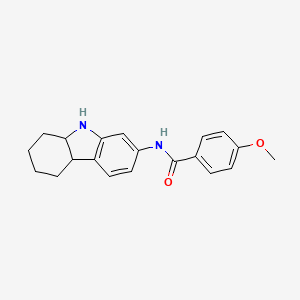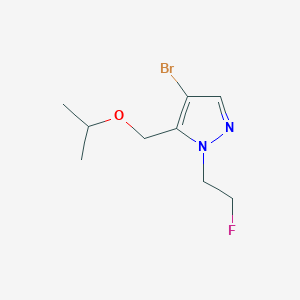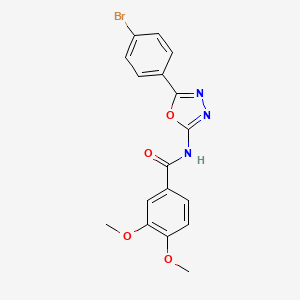![molecular formula C24H23N3O5 B2696955 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 877657-24-4](/img/no-structure.png)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O5 and its molecular weight is 433.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
- Research has demonstrated the synthesis of certain derivatives with the intent to discover new anticancer agents. These studies involve attaching different aryloxy groups to the pyrimidine ring, evaluating their anticancer activity across various cancer cell lines, and identifying compounds that exhibit appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Agents
- Novel derivatives have been synthesized from visnaginone and khellinone, evaluated as cyclooxygenase inhibitors, and shown to have significant analgesic and anti-inflammatory activities. These compounds were assessed against standard drugs, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity
- Studies on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings have indicated their potential as antimicrobial agents. The antimicrobial screening of these compounds has shown good antibacterial and antifungal activities, comparing favorably with reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012).
Radioligand Imaging
- Research into selective ligands of the translocator protein (18 kDa) has led to the development of DPA-714, a compound designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), indicating its utility in medical diagnostics (Dollé et al., 2008).
Synthesis and Characterization
- The synthesis and characterization of specific enantiomers highlight the compound's structural complexity and the importance of stereochemistry in medicinal chemistry research. These studies provide foundational knowledge for further exploration of related compounds (Xiong Jing, 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with p-tolualdehyde to form 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide, which is then reacted with tetrahydrofuran-2-carbaldehyde to form the final product.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "p-tolualdehyde", "acetic anhydride", "sodium acetate", "tetrahydrofuran-2-carbaldehyde", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-amino-4,6-dioxypyrimidine is reacted with acetic anhydride and sodium acetate in dichloromethane to form 2-acetamido-4,6-dioxypyrimidine.", "Step 2: 2-acetamido-4,6-dioxypyrimidine is reacted with p-tolualdehyde in the presence of triethylamine and N,N-dimethylformamide to form 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 3: 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is reacted with tetrahydrofuran-2-carbaldehyde in the presence of triethylamine and N,N-dimethylformamide to form the final product, 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide.", "Step 4: The final product is purified by column chromatography using a mixture of diethyl ether and water as the eluent." ] } | |
Número CAS |
877657-24-4 |
Fórmula molecular |
C24H23N3O5 |
Peso molecular |
433.464 |
Nombre IUPAC |
2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C24H23N3O5/c1-15-8-10-16(11-9-15)27-23(29)22-21(18-6-2-3-7-19(18)32-22)26(24(27)30)14-20(28)25-13-17-5-4-12-31-17/h2-3,6-11,17H,4-5,12-14H2,1H3,(H,25,28) |
Clave InChI |
NCLZQVSVHIRMIW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5CCCO5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2696876.png)
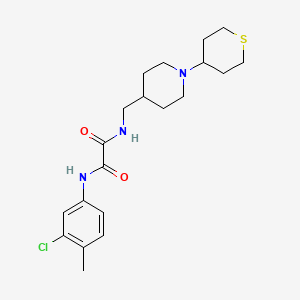
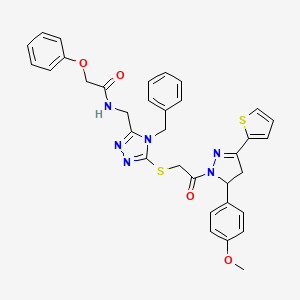


![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2696885.png)
